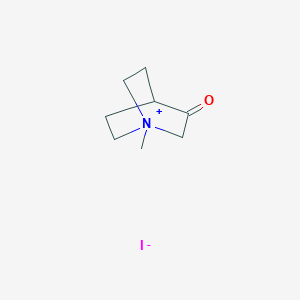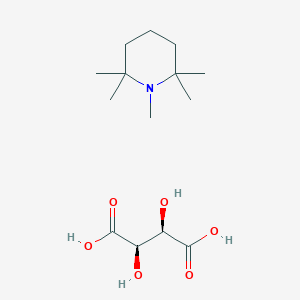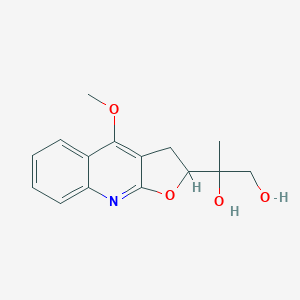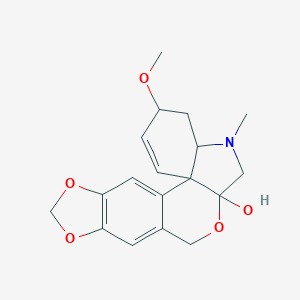
Toxin B2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxin B2 is a member of the gonyautoxins, a group of neurotoxins produced by certain species of marine dinoflagellates. These toxins are part of the larger saxitoxin family, known for causing paralytic shellfish poisoning when ingested through contaminated seafood . This compound, like its counterparts, is highly toxic and has significant implications for marine biology and human health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gonyautoxin 6 typically involves complex organic reactions. One known method starts with L-serine methyl ester, which undergoes a series of reactions including ring closure, deprotection, and amination to form the tricyclic frame of gonyautoxin 3. This intermediate can then be further modified to produce gonyautoxin 6 .
Industrial Production Methods
Industrial production of gonyautoxin 6 is not well-documented, likely due to its high toxicity and the complexity of its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies rather than large-scale industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Toxin B2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the toxin for research purposes or to study its properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of gonyautoxin 6 include aldehydes, guanidine, and various protecting groups to stabilize intermediates during the reaction process .
Major Products Formed
The major products formed from reactions involving gonyautoxin 6 are typically other gonyautoxin derivatives or modified saxitoxins. These products are used to study the structure-activity relationships and toxicity of the compounds.
Wissenschaftliche Forschungsanwendungen
Toxin B2 has several scientific research applications:
Chemistry: Used to study the synthesis and modification of complex organic molecules.
Biology: Helps in understanding the mechanisms of neurotoxicity and the impact of marine toxins on ecosystems.
Wirkmechanismus
Toxin B2 exerts its effects by blocking sodium channels in nerve cells, preventing the transmission of nerve impulses. This leads to paralysis, which is the primary symptom of paralytic shellfish poisoning. The molecular targets of gonyautoxin 6 are the voltage-gated sodium channels, and its action disrupts normal cellular function, leading to toxicity .
Vergleich Mit ähnlichen Verbindungen
Toxin B2 is part of a group of eight gonyautoxins, including gonyautoxin 1 to gonyautoxin 8. These compounds are structurally similar but differ in their substituents and stereochemistry. Other related compounds include saxitoxin, neosaxitoxin, and decarbamoylsaxitoxin . This compound is unique in its specific structure and the particular effects it has on sodium channels compared to its analogs.
Conclusion
This compound is a potent neurotoxin with significant implications for marine biology, human health, and scientific research. Its complex synthesis, diverse chemical reactions, and unique mechanism of action make it a valuable compound for studying neurotoxicity and developing analytical methods for detecting marine toxins.
Eigenschaften
CAS-Nummer |
82810-44-4 |
|---|---|
Molekularformel |
C10H17N7O8S |
Molekulargewicht |
395.35 g/mol |
IUPAC-Name |
(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |
InChI |
InChI=1S/C10H17N7O8S/c11-6-13-5-4(3-25-8(18)15-26(22,23)24)17(21)7(12)16-2-1-9(19,20)10(5,16)14-6/h4-5,12,19-21H,1-3H2,(H,15,18)(H3,11,13,14)(H,22,23,24) |
InChI-Schlüssel |
ALRRPAKWGUBPBK-UHFFFAOYSA-N |
SMILES |
C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)[O-])N |
Kanonische SMILES |
C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)O |
Synonyme |
Gonyautoxin 6; N-Sulfocarbamoylneosaxitoxin; Toxin B 2 from Protogonyaulax |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gonyautoxin 6 exert its toxic effect?
A: Gonyautoxin 6 (GTX6), like other saxitoxin congeners, acts as a potent neurotoxin by binding to voltage-gated sodium channels (NaV) in nerve and muscle cells [, , , ]. This binding effectively blocks the passage of sodium ions, disrupting the generation and propagation of action potentials essential for nerve impulse transmission. The downstream effects of this blockage include paralysis, respiratory failure, and in severe cases, death.
Q2: What is the structural characterization of GTX6?
A2: While specific spectroscopic data is not available in the provided excerpts, GTX6 is a N-sulfocarbamoyl toxin derivative within the saxitoxin family. Its structure closely resembles saxitoxin, with the addition of a sulfate group. Determining its exact molecular formula and weight would require further investigation into its specific chemical structure.
Q3: How does the structure of GTX6 relate to its activity compared to other Paralytic Shellfish Toxins (PSTs)?
A: The presence and position of functional groups on the saxitoxin core structure, such as the N-sulfocarbamoyl group in GTX6, significantly influence the binding affinity to NaV channels and thus, the overall toxicity []. For example, the study by [] demonstrates that the N-21 sulfotransferase enzyme SxtN specifically converts saxitoxin to GTX5 but not neosaxitoxin to GTX6. This suggests a specific structure-activity relationship where the enzyme exhibits selectivity for certain substrates. Research on the structure-activity relationship of PSTs helps determine Toxicity Equivalence Factors (TEFs), essential for risk assessment and regulatory purposes [].
Q4: What are the primary sources of GTX6, and how is its presence monitored?
A: GTX6 is primarily produced by marine dinoflagellates, particularly Gymnodinium catenatum [, , ]. These dinoflagellates can cause blooms, leading to the accumulation of GTX6 and other PSTs in shellfish, posing a significant threat to human health through paralytic shellfish poisoning (PSP) [, , ]. Monitoring programs often utilize advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (MS) to detect and quantify GTX6 and other PSTs in shellfish [, ].
Q5: Are there any known instances of resistance to GTX6 or related toxins?
A5: While the provided excerpts don't mention specific resistance mechanisms to GTX6, understanding potential resistance development in marine organisms exposed to PSTs is crucial. Investigating potential resistance mechanisms like mutations in NaV channels targeted by GTX6 or detoxification pathways employed by organisms could be vital areas of future research.
Q6: What are the safety concerns and regulations surrounding GTX6?
A: GTX6, classified as a paralytic shellfish toxin, poses a significant risk to human health. Its presence in shellfish necessitates stringent monitoring and regulations to prevent PSP. While the provided excerpts do not delve into specific regulations, they highlight the need for accurate toxicity assessment through TEFs [], showcasing the importance of safety regulations concerning GTX6 and related toxins in seafood.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)






